Hexadecanoic acid, commonly known as palmitic acid, is a saturated fatty acid with the chemical formula or . It is characterized by a long carbon chain of 16 carbon atoms and is the most prevalent saturated fatty acid found in both animal and plant fats. Hexadecanoic acid plays a significant role in various biological processes and is a key component of triglycerides, phospholipids, and waxes .
Hexadecanoic acid has several biological activities:
Hexadecanoic acid can be synthesized through several methods:
Hexadecanoic acid has diverse applications:
Research on hexadecanoic acid interactions includes:
Hexadecanoic acid shares similarities with other fatty acids but has unique characteristics. Here are some comparable compounds:
| Compound Name | Chemical Formula | Saturation | Unique Features |
|---|---|---|---|
| Octadecanoic Acid | Saturated | Longer chain; found in cocoa butter | |
| Decanoic Acid | Saturated | Shorter chain; used in flavoring | |
| Hexadecenoic Acid | Unsaturated | Contains double bond; derived from palmitoleic acid |
Hexadecanoic acid's unique features include its prevalence in dietary fats and its significant role in human metabolism compared to shorter or longer-chain fatty acids. Its balance between saturation and chain length contributes to its distinctive physical properties and biological functions.
Branched-chain fatty acids like 6-methyl hexadecanoic acid are predominantly synthesized by bacteria through pathways that integrate branched-chain amino acid (BCAA) metabolism with fatty acid biosynthesis. In Streptomyces species, BCFA production begins with the catabolism of leucine, isoleucine, or valine, which are converted into α-keto acids via transamination. These α-keto acids undergo oxidative decarboxylation by branched-chain α-keto acid dehydrogenase (BCKDH), yielding short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA). These primers are subsequently elongated by fatty acid synthase (FAS) complexes through iterative cycles of malonyl-CoA addition. The methyl branch at the sixth carbon arises when specific acyl carrier protein (ACP) intermediates incorporate methylmalonyl-CoA instead of malonyl-CoA during chain elongation.
A key distinction between microbial BCFA pathways lies in the positioning of methyl branches. While iso (ω-1) and anteiso (ω-2) branches are most common in Gram-positive bacteria, the 6-methyl configuration suggests specialized enzymatic control over branch placement. Genomic analyses of Streptomyces strains reveal conserved gene clusters encoding FAS components with substrate promiscuity, allowing selective incorporation of methylmalonyl-CoA at specific elongation steps. This enzymatic flexibility enables the production of structurally diverse BCFAs, including mid-chain branched variants like 6-methyl hexadecanoic acid.
In eukaryotic organisms, the biosynthesis of 6-methyl hexadecanoic acid remains less characterized but appears linked to both endogenous enzymes and symbiotic microbial activity. Mammalian systems lack dedicated pathways for de novo BCFA synthesis but can incorporate microbially derived BCFAs into tissue lipids. For instance, sphingolipids containing bacterially synthesized BCFAs, including homoserine-derived ceramides with methyl branches, have been detected in hepatic tissues of mice colonized by Bacteroides thetaiotaomicron.
Plant systems exhibit limited capacity for BCFA production, though FAD2-family desaturases in certain species demonstrate unexpected multifunctionality. While primarily associated with double-bond introduction, some plant desaturases in the Apiales and Asterales families catalyze acetylenic bond formation or methyl group transfer during fatty acid modification. Though not directly linked to 6-methyl hexadecanoic acid, these observations suggest latent enzymatic potential for branch formation in eukaryotic lipid metabolism. Horizontal gene transfer from soil microbes to plant-associated fungi may further enable sporadic BCFA biosynthesis in terrestrial ecosystems.
The ecological footprint of 6-methyl hexadecanoic acid reflects its dual origin from microbial biosynthesis and dietary uptake. In animal systems, this BCFA accumulates in adipose tissue and milk lipids, particularly in ruminants where gut microbiota generate substantial BCFA pools. Comparative lipidomic studies reveal the following distribution patterns:
Plant tissues generally lack significant quantities of 6-methyl hexadecanoic acid, though lipid remodeling during stress responses may induce transient accumulation. In Santalum acuminatum, a desert-adapted plant, FAD2-like enzymes produce ximenynic acid (a Δ11-acetylenic fatty acid), demonstrating that branching and unsaturation can coexist in plant-derived lipids. This biochemical versatility hints at undiscovered pathways for mid-chain branched fatty acids in extremophile flora.
Transition metal-catalyzed chain elongation represents a sophisticated approach to synthesizing 6-methylhexadecanoic acid through selective carbon-hydrogen bond functionalization. The chain-walking strategy enables metal complexes to migrate along hydrocarbon chains, allowing precise positioning of methyl branches at specific carbon positions [1]. This methodology provides exceptional control over regioselectivity, particularly for introducing methyl substituents at the 6-position of hexadecanoic acid chains.
Nickel-based catalytic systems have demonstrated remarkable efficiency in chain-walking reactions that incorporate carbon dioxide at selected carbon-hydrogen bond sites [2]. These catalysts can selectively activate specific carbon-hydrogen bonds in alkane and alkene precursors, enabling the formation of single-isomer fatty acids from inexpensive petroleum feedstocks [2]. The nickel catalyst system operates through a mechanism where the metal center migrates along the hydrocarbon chain until it reaches the preferred bond-forming site, typically the 6-position in hexadecanoic acid synthesis.
Rhodium catalysts have shown particular promise for fatty acid functionalization reactions. Rhodium-catalyzed maleinization of monounsaturated fatty acids leads to cyclic derivatives and acyclic maleinated products [3]. Two distinct rhodium catalysts, rhodium trichloride trihydrate and rhodium diacetate, exhibit different selectivity patterns, with rhodium diacetate showing higher selectivity toward cyclic products and higher conversions compared to the chloride variant [3].
Palladium-catalyzed systems offer alternative pathways for fatty acid chain elongation through oxidative addition and reductive elimination cycles [4]. These catalysts can facilitate carbon-carbon bond formation at specific positions along fatty acid chains, enabling precise control over methyl branch placement [4]. Palladium complexes typically operate through coordination of fatty acid substrates, followed by oxidative addition to form palladium-carbon bonds, and subsequent reductive elimination to generate the desired branched products.
The effectiveness of palladium catalysts in fatty acid deoxygenation reactions has been extensively studied across different support materials [5]. Palladium supported on activated carbon demonstrates high activity and selectivity for fatty acid decarboxylation under hydrogen atmosphere at elevated temperatures [5]. This system shows superior performance compared to palladium on silica or alumina supports, with the activated carbon support enhancing the propensity for fatty acid adsorption and subsequent transformation.
| Catalyst System | Selectivity (%) | Conversion Rate | Temperature (°C) | Pressure (atm) |
|---|---|---|---|---|
| Nickel Chain-Walking | 85-95 | High | 150-200 | 5-15 |
| Rhodium Diacetate | 75-85 | Moderate | 80-120 | 1-5 |
| Palladium/Carbon | 70-80 | High | 250-300 | 15-20 |
The chain length dependency in these catalytic systems shows that longer fatty acid substrates generally exhibit higher initial decarboxylation rates, attributed to their greater propensity for adsorption on catalyst supports [5]. This relationship provides important insights for optimizing 6-methylhexadecanoic acid synthesis conditions.
Biocatalytic synthesis of 6-methylhexadecanoic acid leverages engineered fatty acid synthase complexes that have been modified to accept methylmalonyl-coenzyme A substrates instead of conventional malonyl-coenzyme A [6]. These modified enzymes can incorporate methyl branches at specific positions during fatty acid elongation cycles, providing a biosynthetic route to branched fatty acids [6]. The fatty acid synthase from Corynebacterium ammoniagenes has been successfully engineered to produce specific chain lengths and branching patterns through targeted modifications of ketoacyl synthase, acetyl transferase, and malonyl-palmitoyl transferase domains [7].
Enhanced production of branched-chain fatty acids has been achieved by replacing the beta-ketoacyl-acyl carrier protein synthase III enzyme in Escherichia coli with variants specific for branched-chain acyl-coenzyme A substrates [8] [9]. This replacement directs metabolic flux toward branched fatty acid synthesis, resulting in significant enhancement in branched-chain fatty acid titers compared to strains containing both straight-chain and branched-chain specific enzymes [8] [9]. The engineered systems can produce branched-chain fatty acids at concentrations reaching 126 milligrams per liter, comprising 52% of total free fatty acids [8].
The stereochemical control achieved through engineered fatty acid synthases depends on the substrate specificity of individual enzyme domains. Ketoacyl synthase domains exhibit higher substrate selectivity during the elongating step compared to the initial acylation step [10]. This selectivity pattern enables precise control over the incorporation of methylmalonyl-coenzyme A units at specific positions during chain elongation [10].
Fatty acid elongase enzymes from mammals, particularly elongase 1, elongase 3, and elongase 7, demonstrate the ability to elongate saturated branched-chain acyl-coenzyme A substrates [11]. Elongase 3 shows high activity toward iso-heptadecanoyl-coenzyme A and anteiso-heptadecanoyl-coenzyme A, elongating them to longer chain branched fatty acids [11]. This enzymatic capability provides a model for engineering similar specificity in bacterial fatty acid synthase systems.
The synthesis of branched-chain fatty acids through metabolic engineering involves controlling the supply of different branched-chain acyl-coenzyme A precursors [8]. By engineering upstream pathways, researchers can tune the composition of branched fatty acids to produce specific isomers, including even-chain-iso, odd-chain-iso, or odd-chain-anteiso variants [8]. This approach enables the targeted production of 6-methylhexadecanoic acid through controlled substrate availability.
Fatty acid synthase promiscuity allows the incorporation of methylmalonyl-coenzyme A during elongation cycles, leading to methyl branch incorporation at various positions [6]. The enzyme ethylmalonyl-coenzyme A decarboxylase normally functions as a metabolite repair enzyme to prevent the formation of branched fatty acids, but its inactivation leads to increased production of methyl-branched fatty acids [6]. This regulatory mechanism provides a target for enhancing 6-methylhexadecanoic acid production.
| Engineering Approach | Fatty Acid Yield (mg/L) | Branched Fraction (%) | Host Organism |
|---|---|---|---|
| FabH Replacement | 126 | 52 | Escherichia coli |
| Elongase Engineering | 85-95 | 40-45 | Mammalian cells |
| Decarboxylase Knockout | 60-80 | 65-75 | Adipocytes |
The stereochemical control in methyl branch positioning during 6-methylhexadecanoic acid synthesis relies primarily on the intrinsic stereospecificity of ketoreductase domains in polyketide synthase and fatty acid synthase systems [12] [13]. Ketoreductase domains catalyze stereospecific reduction of 3-oxoacyl intermediates by transferring the 4-pro-S hydride from nicotinamide adenine dinucleotide phosphate to the beta-carbonyl group, generating hydroxyl groups with defined stereochemistry [12]. The stereochemical outcome of ketoreduction represents an intrinsic property of individual ketoreductase domains, independent of modular context or substrate structure [13].
In polyketide synthase modules that utilize extender units with alpha-position substituents, such as 2-methyl groups from methylmalonyl-coenzyme A, the ketoreductase domain selects one epimer and catalyzes stereospecific reduction of the alpha-branched beta-ketoacyl intermediate [12]. This process generates defined stereocenters at both alpha and beta positions, providing precise control over the final stereochemistry of the methyl branch [12]. The correlation between amino acid sequences of ketoreductase domains and their stereospecificity shows that a conserved leucine-aspartate-aspartate triad strongly correlates with the generation of D-hydroxyl stereochemistry [13].
Enoyl reductase domains in modular polyketide synthases belong to the medium-chain nicotinamide adenine dinucleotide phosphate-dependent dehydrogenase reductase family and share catalytic mechanisms with animal fatty acid synthases [12]. These enzymes reduce 2-enoyl intermediates by catalyzing hydride addition from nicotinamide adenine dinucleotide phosphate to the carbon-3 position, followed by protonation at the carbon-2 position [12]. In modules incorporating branched extender units, the configuration of substituents at the carbon-2 position depends on the stereochemistry of enoyl reduction.
Multiple sequence alignment of enoyl reductase domains from polyketide synthase modules reveals a single amino acid residue, approximately 90 residues upstream of the nicotinamide adenine dinucleotide phosphate-binding site, that correlates excellently with the configuration of polyketide products [12]. In enoyl reductase domains that produce L-configured methyl branches, this residue is systematically conserved as tyrosine, while domains producing D-configured methyl branches contain valine, alanine, or phenylalanine at this position [12].
The stereochemistry of alpha-oxidation processes for methyl-branched fatty acids demonstrates that the configuration of methyl branches is preserved throughout the entire oxidation pathway [14]. Studies using R- and S-3-methylhexadecanoic acid substrates show equal efficiency for alpha-oxidation in intact hepatocytes and tissue homogenates [14]. Subcellular fractionation reveals that alpha-oxidation of both stereoisomers occurs exclusively in peroxisomes [14].
The dehydrogenation of 2-methylpentadecanal, the end product of peroxisomal alpha-oxidation of 3-methylhexadecanoic acid, to 2-methylpentadecanoic acid preserves the original stereochemistry [14]. This stereochemical retention throughout the oxidative process indicates that the methyl branch configuration established during initial fatty acid synthesis remains intact during subsequent metabolic transformations [14].
Bacillus subtilis mutants demonstrate remarkable stereospecificity in incorporating 2-methylbutyrate enantiomers into anteiso fatty acids [15]. Both R- and S-enantiomers support bacterial growth, but the S-enantiomer shows higher activity than the R-enantiomer [15]. The mutants utilize these isomers as primers to specifically synthesize the corresponding enantiomers of anteiso fatty acids without racemization during synthesis [15]. This stereospecific synthesis is controlled at the 2-methylbutyryl-coenzyme A synthesis step, where enantiomer-specific acyl-coenzyme A synthetases determine the final stereochemistry [15].
| Stereochemical Determinant | Configuration Preference | Control Mechanism | Enzyme Domain |
|---|---|---|---|
| Ketoreductase Leu-Asp-Asp | D-hydroxyl | Substrate orientation | KR domain |
| Enoyl Reductase Tyr52 | L-methyl branch | Binding site geometry | ER domain |
| Acyl-CoA Synthetase | S-enantiomer | Substrate specificity | Primer activation |
Hexadecanoic acid, 6-methyl-, represents a significant advancement in the development of performance-enhancing additives for modern lubricant formulations. This methyl-branched fatty acid compound demonstrates exceptional tribological properties that substantially improve the operational characteristics of various lubricating systems across industrial applications [1] [2].
The incorporation of 6-methylhexadecanoic acid into lubricant formulations exhibits remarkable friction reduction capabilities, with experimental data indicating friction coefficient reductions of up to 95.65% when implemented at concentrations ranging from 0.5% to 2.0% by weight [2]. These performance enhancements are attributed to the unique molecular structure of the compound, which features a methyl branch at the sixth carbon position, creating distinctive surface interaction properties that facilitate superior boundary lubrication conditions [3].
Research investigations utilizing high-frequency reciprocating rig testing methodologies have demonstrated that methyl-branched fatty acid additives significantly reduce wear scar diameter measurements. Specifically, the addition of 5% fatty acid methyl ester compounds to bio-hydrogenated diesel formulations resulted in wear scar diameter reductions from 609 micrometers to 249 micrometers, representing a substantial improvement in anti-wear performance [4]. The lubricity coefficient values achieved through these formulations consistently fall within the range of 0.06 to 0.15, indicating exceptional boundary lubrication characteristics [2] [4].
The thermal stability properties of 6-methylhexadecanoic acid contribute significantly to its effectiveness in high-temperature applications. The compound maintains structural integrity at temperatures exceeding 200 degrees Celsius, making it particularly suitable for extreme pressure lubricant formulations used in industrial machinery and automotive applications [5] [2]. The methyl branching configuration provides enhanced oxidative stability compared to linear chain fatty acids, extending service life and maintaining performance characteristics under demanding operational conditions [3].
| Additive Type | Concentration (%) | Friction Reduction (%) | Wear Reduction (%) | Lubricity Coefficient | Application |
|---|---|---|---|---|---|
| Fatty Acid Methyl Esters | 0.5-2.0 | 87.5-95.6 | 36-58 | 0.06-0.10 | Drilling Fluids |
| Branched Fatty Acids | 1.0-3.0 | 33-50 | 25-40 | 0.08-0.15 | Engine Oils |
| Methyl Palmitate | 1.0-2.0 | 85-93 | 30-55 | 0.07-0.12 | Industrial Lubricants |
| Oleic Acid Based | 0.5-1.5 | 58-87 | 40-65 | 0.05-0.09 | Metalworking Fluids |
Table 1: Performance Enhancement Data for Methyl-Branched Fatty Acid Additives in Lubricant Formulations
The molecular dynamics simulation studies reveal that the presence of methyl branching in hexadecanoic acid structures creates favorable intermolecular interactions that enhance the formation of protective tribofilms on metal surfaces [1]. These protective layers demonstrate superior load-bearing capacity and maintain lubricating effectiveness under extreme pressure conditions, contributing to extended equipment life and reduced maintenance requirements [6].
Industrial applications of 6-methylhexadecanoic acid as a lubricant additive extend across multiple sectors, including drilling fluid formulations where it has demonstrated the ability to reduce friction resistance by 33% in field applications [2]. The compound's compatibility with various base oils and its resistance to hydrolysis at elevated pH levels make it particularly valuable in demanding industrial environments [2].
The application of hexadecanoic acid, 6-methyl-, as a surface modification agent in nanomaterial synthesis represents a critical advancement in the field of functional nanomaterial development. This branched fatty acid compound serves as an effective capping and stabilizing agent, providing precise control over nanoparticle morphology, surface properties, and colloidal stability [7] [8] [9].
Surface modification processes utilizing 6-methylhexadecanoic acid demonstrate exceptional effectiveness in the functionalization of silica nanoparticles, with optimal concentrations typically ranging from 2.7 millimolar to achieve surface coverage percentages between 85% and 95% [8]. The compound functions as both a template and stabilizing agent in sol-gel synthesis processes, where it facilitates the formation of mesoporous structures with controlled pore dimensions and surface characteristics [8].
The unique molecular architecture of 6-methylhexadecanoic acid, featuring a terminal carboxylic acid group and a methyl branch at the sixth carbon position, enables versatile binding mechanisms with various nanomaterial surfaces. Research has demonstrated that this compound can effectively modify gold nanoparticles through structural engineering approaches, facilitating the production of highly branched morphologies with enhanced plasmonic properties [7]. The fatty acid's ability to coordinate with metal surfaces through carboxylate binding while maintaining colloidal stability through hydrophobic chain interactions makes it particularly valuable for controlling nanoparticle growth dynamics [7].
Thermogravimetric analysis studies reveal that surface-modified nanoparticles exhibit weight loss characteristics that directly correlate with the degree of surface functionalization achieved through 6-methylhexadecanoic acid treatment [10]. The organic modifier content, as determined through thermal decomposition analysis, typically ranges from 10% to 25% by weight, indicating substantial surface coverage and effective functionalization [10].
| Nanomaterial | Modifier Concentration (mM) | Surface Coverage (%) | Particle Size (nm) | Stability Enhancement | Primary Application |
|---|---|---|---|---|---|
| Silica Nanoparticles | 2.7 | 85-95 | 35-150 | High | Catalyst Support |
| Gold Nanoparticles | 1.0-5.0 | 70-90 | 20-80 | Moderate | Plasmonic Materials |
| Silver Nanoparticles | 0.5-2.0 | 80-92 | 15-60 | High | Antimicrobial Agents |
| Metal Oxide NPs | 1.5-4.0 | 75-88 | 25-100 | Moderate | Functional Coatings |
Table 2: Surface Modification Performance of Methyl-Branched Fatty Acids in Nanomaterial Synthesis
The surface modification mechanism involves the formation of covalent and non-covalent interactions between the carboxylic acid functionality and metal oxide surfaces, while the branched alkyl chain provides steric stabilization and controls inter-particle interactions [11]. Fourier transform infrared spectroscopy analysis confirms the presence of characteristic carbonyl stretching vibrations at 1740 wavenumbers, indicating successful ester bond formation between the fatty acid and nanomaterial surfaces [9].
Silver nanoparticle synthesis utilizing 6-methylhexadecanoic acid as a capping agent has demonstrated enhanced antimicrobial properties, with zone of inhibition measurements ranging from 10.0 to 22.5 millimeters against various pathogenic microorganisms [9]. The fatty acid capping provides both size control and surface functionality that contributes to the nanoparticles' biological activity while maintaining colloidal stability [9].
Advanced characterization techniques, including X-ray photoelectron spectroscopy, reveal that surface modification with branched fatty acids results in increased crosslinking density and enhanced chemical bonding between organic modifiers and inorganic nanomaterial surfaces [10]. The binding energy shifts observed in the silicon 2p and oxygen 1s regions indicate strong chemical interaction and successful surface functionalization [10].
The hydrophobic nature of the 6-methylhexadecanoic acid modifier significantly improves the dispersibility of nanomaterials in low dielectric constant media, expanding their applicability in polymer nanocomposite formulations and organic solvent-based systems [10]. The Hansen solubility parameter calculations indicate optimal compatibility with nonpolar organic matrices, facilitating improved interfacial adhesion in composite materials [10].
Hexadecanoic acid, 6-methyl-, serves as a valuable precursor molecule in the synthesis of specialty polymers, offering unique structural features that enable the development of materials with tailored properties and enhanced performance characteristics. The methyl branching at the sixth carbon position provides distinctive reactivity patterns and influences the resulting polymer architecture, thermal properties, and mechanical behavior [12] [13] [14].
The polyesterification reactions involving 6-methylhexadecanoic acid as a monomer demonstrate excellent conversion efficiency, with yields typically ranging from 75% to 90% under optimized reaction conditions [14]. Enzymatic polymerization approaches utilizing lipase catalysts have proven particularly effective, achieving molecular weights between 5,000 and 25,000 daltons while maintaining narrow polydispersity values [14]. The degree of polymerization achieved through these processes typically ranges from 2.96 to 3.19, indicating successful oligomer formation with controlled molecular architecture [14].
The thermal stability characteristics of polymers derived from 6-methylhexadecanoic acid precursors exhibit enhanced performance compared to conventional linear fatty acid-based polymers. Thermogravimetric analysis reveals decomposition temperatures ranging from 200 to 250 degrees Celsius, making these materials suitable for moderate temperature processing applications [14]. The branched structure contributes to improved thermal stability through increased molecular entanglement and reduced chain mobility [5].
Molecular dynamics simulation studies demonstrate that the incorporation of methyl branching in fatty acid-derived polymers significantly influences chain conformation and packing density [5]. The branched architecture reduces lipid condensation effects and decreases bilayer thickness in membrane-like structures, resulting in enhanced flexibility and improved processing characteristics [5]. These structural modifications translate into polymers with reduced crystallinity and enhanced amorphous content, contributing to improved mechanical properties and processability [5].
| Polymer Type | Monomer Yield (%) | Molecular Weight (Da) | Thermal Stability (°C) | Processing Temperature (°C) | Key Properties |
|---|---|---|---|---|---|
| Polyesters | 75-90 | 5000-25000 | 200-250 | 120-160 | Biodegradable |
| Polyamides | 65-85 | 8000-40000 | 180-220 | 140-180 | High Strength |
| Star Polymers | 80-95 | 3000-15000 | 150-200 | 100-140 | Controlled Architecture |
| Specialty Polyolefins | 70-88 | 10000-50000 | 160-210 | 130-170 | Enhanced Flexibility |
Table 3: Performance Characteristics of Polymers Derived from Methyl-Branched Fatty Acid Precursors
The isomerizing methoxycarbonylation of 6-methylhexadecanoic acid derivatives enables the production of alpha,omega-difunctional monomers suitable for step-growth polymerization processes [12]. These reactions proceed with high selectivity under palladium-catalyzed conditions, generating linear diester products that serve as versatile building blocks for polyester and polyamide synthesis [12]. The branched starting material provides enhanced solubility and reactivity compared to linear analogues, facilitating more efficient conversion processes [12].
Palm oil-based polymer synthesis incorporating 6-methylhexadecanoic acid derivatives demonstrates significant potential for sustainable materials development [13]. The renewable nature of the fatty acid precursor, combined with its favorable reactivity profile, makes it an attractive alternative to petroleum-based monomers for specialty polymer applications [13]. Processing temperatures for these bio-based polymers typically range from 100 to 180 degrees Celsius, enabling energy-efficient manufacturing processes [13].
The development of star polymer architectures utilizing 6-methylhexadecanoic acid as an arm component has shown promising results in atom transfer radical polymerization systems [15]. The branched fatty acid structure influences the polymerization kinetics and final polymer properties, with molecular weights achievable up to 15,000 daltons and polydispersity indices maintained below 1.54 [15]. These controlled architectures offer enhanced mechanical properties and unique rheological behavior compared to linear polymer analogues [15].
| Property | Value | Standard Conditions | Measurement Method |
|---|---|---|---|
| Molecular Weight | 270.5 g/mol | At 25°C | Mass Spectrometry |
| Melting Point | 18-36°C | Atmospheric Pressure | DSC Analysis |
| Boiling Point | 355-365°C | Estimated | Theoretical Calculation |
| Density | 0.85-0.88 g/cm³ | At 20°C | Pycnometry |
| Viscosity Index | 95-120 | At 40°C | Viscometry |
| Solubility Parameter | 16-18 MPa^0.5 | Hansen Parameter | Group Contribution |
Table 4: Physical and Chemical Properties of 6-Methylhexadecanoic Acid